2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide
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Overview
Description
2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phthalazinone moiety and a quinazolinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phthalazinone Moiety: This can be achieved by the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Synthesis of the Quinazolinone Derivative: This step involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization.
Coupling Reaction: The final step involves the coupling of the phthalazinone moiety with the quinazolinone derivative using suitable coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the phthalazinone moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the quinazolinone moiety can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphthalazin-1-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]ethan-1-one
- 2-(1H-pyrazol-1-yl)pyridine
Uniqueness
2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide is unique due to its combination of the phthalazinone and quinazolinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19N5O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C21H19N5O4/c1-30-9-8-26-12-22-17-7-6-13(10-16(17)21(26)29)23-19(27)11-18-14-4-2-3-5-15(14)20(28)25-24-18/h2-7,10,12H,8-9,11H2,1H3,(H,23,27)(H,25,28) |
InChI Key |
ROMFQAUACBGJTB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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